
2-(Diphenylphosphanyl)-1-phenylethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diphenylphosphanyl)-1-phenylethan-1-amine is an organophosphorus compound with the molecular formula C20H20NP. This compound features a phosphanyl group (PPh2) and an amine group (NH2) attached to a phenylethan backbone. It is known for its utility in various chemical reactions, particularly in coordination chemistry and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Direct Synthesis: : One common method involves the reaction of diphenylphosphine with 2-bromo-1-phenylethan-1-amine under basic conditions. The reaction typically uses a base like potassium tert-butoxide in a solvent such as tetrahydrofuran (THF) at room temperature.
Ph2PH+BrCH2CH(NH2)Ph→Ph2PCH2CH(NH2)Ph+HBr
-
Reductive Amination: : Another method involves the reductive amination of 2-(diphenylphosphino)acetaldehyde with aniline in the presence of a reducing agent like sodium triacetoxyborohydride.
Ph2PCH2CHO+PhNH2+Na(OAc)3BH→Ph2PCH2CH(NH2)Ph+Na(OAc)2B
Industrial Production Methods
Industrial production of 2-(Diphenylphosphanyl)-1-phenylethan-1-amine often involves large-scale batch reactions using the direct synthesis method. The reaction conditions are optimized for yield and purity, with careful control of temperature and solvent conditions to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The phosphanyl group can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Ph2PCH2CH(NH2)Ph+H2O2→Ph2P(O)CH2CH(NH2)Ph
-
Substitution: : The amine group can undergo nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Ph2PCH2CH(NH2)Ph+RBr→Ph2PCH2CH(NHR)Ph+HBr
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Bases: Potassium tert-butoxide, sodium hydride.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Secondary/Tertiary Amines: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
2-(Diphenylphosphanyl)-1-phenylethan-1-amine is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are utilized in various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology and Medicine
In biological research, this compound is used to study enzyme mechanisms and as a probe for phosphine-based drug delivery systems. Its ability to form stable complexes with metals makes it useful in imaging and diagnostic applications.
Industry
In the industrial sector, this compound is employed in the synthesis of fine chemicals and pharmaceuticals
Propiedades
IUPAC Name |
2-diphenylphosphanyl-1-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20NP/c21-20(17-10-4-1-5-11-17)16-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,21H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNYDYNCOCRMDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CP(C2=CC=CC=C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20NP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
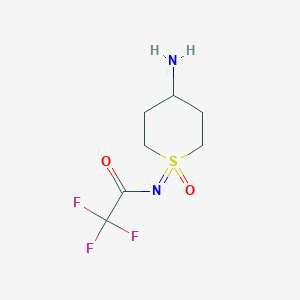
![5-Hydroxy-2,3-dimethoxy-7h-benzo[c]fluoren-7-one](/img/structure/B12819086.png)
![5-Amino-1H-benzo[d]imidazol-4-ol](/img/structure/B12819094.png)
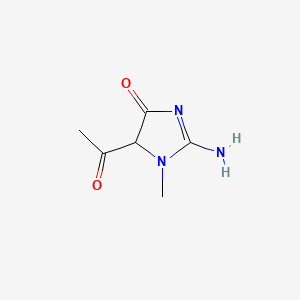
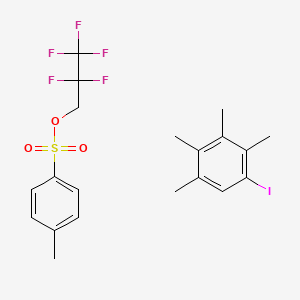


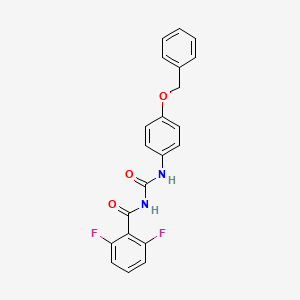


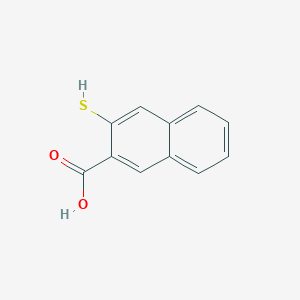
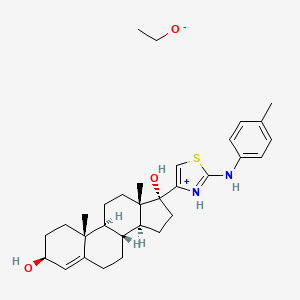
![6-Bromothiazolo[4,5-b]pyridine-2-carbonitrile](/img/structure/B12819179.png)
![Nalpha-Boc-Nomega-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzo[b]furan-5-ylsulfonyl)-D-arginine](/img/structure/B12819186.png)
